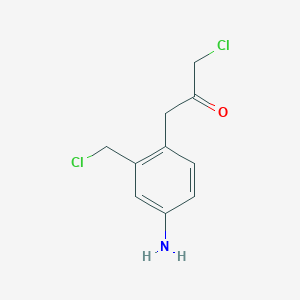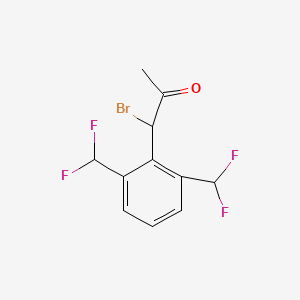
1,4-Difluoro-2-difluoromethoxy-6-(fluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Difluoro-2-difluoromethoxy-6-(fluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C8H5F5O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties and reactivity. It is used in various scientific research applications due to its distinctive structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of aromatic compounds, which can be achieved through various synthetic routes, including electrophilic, nucleophilic, radical, and cross-coupling methods
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to achieve high yields and selectivity. The choice of reaction conditions, such as temperature, pressure, and solvent, plays a crucial role in optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Difluoro-2-difluoromethoxy-6-(fluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the fluorinated groups.
Substitution: The aromatic ring allows for substitution reactions, where fluorine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated quinones, while substitution reactions can produce a variety of functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
1,4-Difluoro-2-difluoromethoxy-6-(fluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex fluorinated molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,4-Difluoro-2-difluoromethoxy-6-(fluoromethyl)benzene involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various biochemical pathways and molecular processes, making it a valuable compound for studying fluorine-related effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Difluorobenzene
- 1,3-Difluorobenzene
- 1,4-Difluorobenzene
Uniqueness
1,4-Difluoro-2-difluoromethoxy-6-(fluoromethyl)benzene is unique due to the presence of multiple fluorine atoms and a difluoromethoxy group, which impart distinct chemical properties and reactivity compared to other fluorinated aromatic compounds. This uniqueness makes it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C8H5F5O |
|---|---|
Peso molecular |
212.12 g/mol |
Nombre IUPAC |
1-(difluoromethoxy)-2,5-difluoro-3-(fluoromethyl)benzene |
InChI |
InChI=1S/C8H5F5O/c9-3-4-1-5(10)2-6(7(4)11)14-8(12)13/h1-2,8H,3H2 |
Clave InChI |
HDBVSJDMCOBEPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1CF)F)OC(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Chloro-3-cyclopropylimidazo[1,5-a]pyrazine](/img/structure/B14066293.png)


![4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one](/img/structure/B14066322.png)









